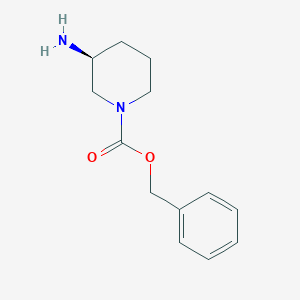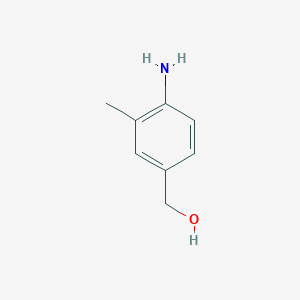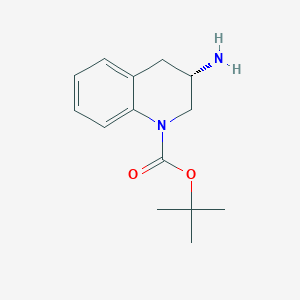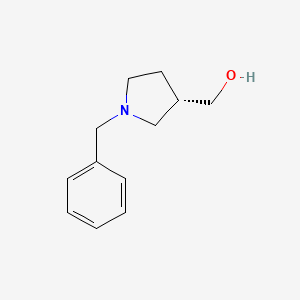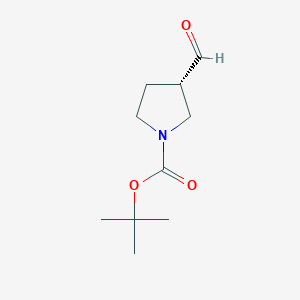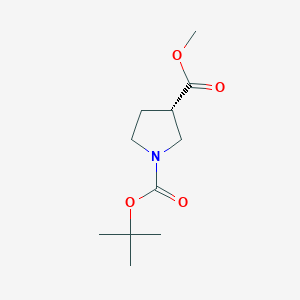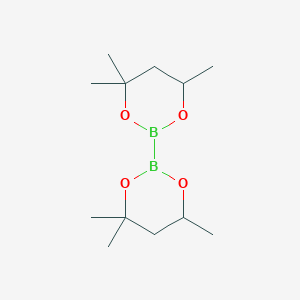
Bis(hexilenglicolato)diborano
Descripción general
Descripción
Bis(hexylene glycolato)diboron is an organoboron compound with the chemical formula C12H24B2O4. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is widely used as a reagent in organic synthesis, particularly in the preparation of aryl boronate esters and in various coupling reactions .
Aplicaciones Científicas De Investigación
Bis(hexylene glycolato)diboron has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of boronate esters and in coupling reactions.
Biology: Investigated for its potential use in biocompatible materials and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and in various industrial processes
Mecanismo De Acción
Target of Action
Bis(hexylene glycolato)diboron, also known as Bis(hexyleneglycolato)diboron, is primarily used as a reagent in the synthesis of aryl boronate esters . These esters are the primary targets of Bis(hexylene glycolato)diboron and play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through metal-catalyzed direct C-H borylation of aryl compounds . This process involves the replacement of a hydrogen atom in the aryl compound with a boronate group, resulting in the formation of aryl boronate esters .
Biochemical Pathways
The primary biochemical pathway affected by Bis(hexylene glycolato)diboron is the chemoselective synthesis of C−C coupling products . This is achieved via nickel-catalyzed coupling of primary and secondary alkyl halides . The compound also participates in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes .
Result of Action
The molecular and cellular effects of Bis(hexylene glycolato)diboron’s action primarily involve the formation of new chemical compounds. Specifically, it enables the synthesis of aryl boronate esters and C−C coupling products , which are valuable in various chemical and pharmaceutical applications.
Action Environment
The action, efficacy, and stability of Bis(hexylene glycolato)diboron can be influenced by various environmental factors. For instance, the presence of a metal catalyst (such as nickel) is crucial for its role in the synthesis of C−C coupling products . Additionally, the compound should be stored under inert gas and in a cool, dry place to prevent decomposition .
Safety and Hazards
Direcciones Futuras
Bis(hexyleneglycolato)diboron is a cost-effective reagent for iridium-catalyzed C-H borylations of arenes, offering a less expensive alternative to the more commonly used bis(pinacolato)diboron reagent . This suggests that it could have a significant role in future research and applications in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(hexylene glycolato)diboron can be synthesized through the reaction of hexylene glycol with diboronic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 98-102°C and the use of a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of bis(hexyleneglycolato)diboron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(hexylene glycolato)diboron undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron hydrides.
Substitution: It participates in substitution reactions to form various boronate esters
Common Reagents and Conditions
Common reagents used in reactions with bis(hexyleneglycolato)diboron include:
Nickel Catalysts: Used in the chemoselective synthesis of C−C coupling products.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Aryl Halides: React with bis(hexyleneglycolato)diboron to form aryl boronate esters
Major Products Formed
The major products formed from reactions involving bis(hexyleneglycolato)diboron include:
Aryl Boronate Esters: Formed via metal-catalyzed direct C-H borylation of aryl compounds.
Alkyl Boranes: Produced through nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent with similar applications in organic synthesis.
Bis(neopentylglycolato)diboron: Used in similar coupling reactions and boronate ester formations.
Bis(catecholato)diboron: Employed in various borylation reactions
Uniqueness
Bis(hexylene glycolato)diboron is unique due to its specific reactivity and stability under various reaction conditions. Its ability to participate in chemoselective synthesis and regioselective arylboration makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSWKNVDRJVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370396 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230299-21-5 | |
| Record name | Bis(hexylene glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hexylene Glycolato)diboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


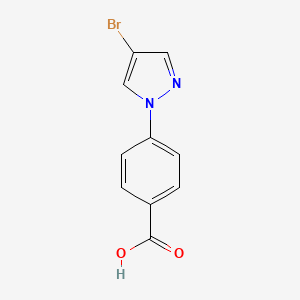

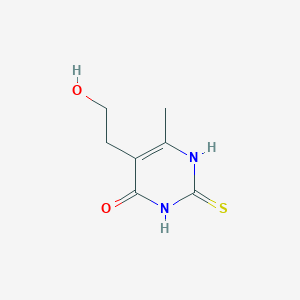
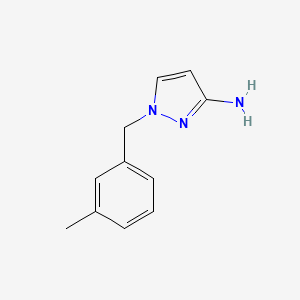
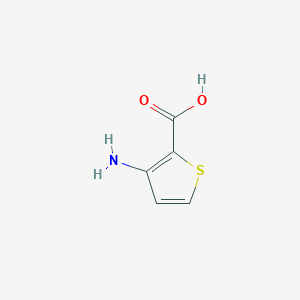

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)

